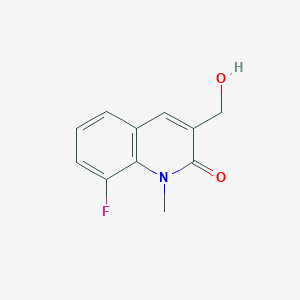

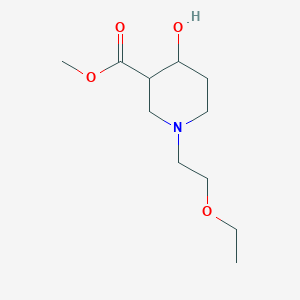

![molecular formula C12H17NO2 B1478681 (4-乙基-2,3,4,5-四氢苯并[f][1,4]恶杂环庚-7-基)甲醇 CAS No. 2092800-99-0](/img/structure/B1478681.png)

(4-乙基-2,3,4,5-四氢苯并[f][1,4]恶杂环庚-7-基)甲醇

描述

“(4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol” is a cyclic amine with a molecular formula of C14H18N2O. It is a derivative of the seven-membered heterocyclic compound 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine .

Synthesis Analysis

The synthesis of benzoazepine derivatives like “(4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol” often involves methods for recyclization of small and medium carbo-, oxa- or azacyclanes, as well as multicomponent heterocyclization reactions .Molecular Structure Analysis

The molecular structure of “(4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol” is based on a seven-membered heterocyclic ring, which is a common structural motif in many biologically active substances .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzoazepine derivatives often involve the formation of an intermediate five-membered azacycle, followed by rearrangement leading to a carbocation .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine, a related compound, include a molecular weight of 149.19 and a physical form of liquid . The storage temperature is at room temperature and it should be kept in a dark place .科学研究应用

催化不对称反应

- 不对称氮杂-雷福马茨基反应:一项研究报告了在催化不对称氮杂-雷福马茨基反应中使用二苯并[b,f][1,4]恶杂环庚,实现了高收率和对映选择性 (Munck 等人,2017)。

生物活性化合物的合成

- 生物活性化合物合成:一项研究探索了二苯并[e][1,4]二氮杂环庚衍生物的合成效用,这对于发现新的生物活性化合物非常重要 (Chen 等人,2014)。

化学转化和合成

- 硫-硫键的还原性断裂:一种特定的化合物用于二硫化物的催化还原,显示了其在化学转化中的用途 (Inoue & Tamura, 1986)。

- 碳水化合物衍生恶杂环氧杂环的环扩大:对二溴卡宾加成到由 D-甘油醛衍生的恶杂环氧杂环以合成恶杂环庚衍生物的研究具有重要意义 (Al-Harrasi 等人,2010)。

- Ugi 反应中的远距离非对映选择性:开发了一种非对映选择性合成四氢苯并[f][1,4]恶杂环庚的方法,展示了该分子在合成化学中的多功能性 (Banfi 等人,2013)。

催化剂开发

- 醇和烃的催化氧化:一项关于将钼(VI)配合物包埋在用于氧化伯醇和烃的沸石 Y 中的研究突出了该化合物在催化中的潜力 (Ghorbanloo & Alamooti, 2017)。

微波辅助合成

- 生物重要化合物的微波合成:含有苯并[b]噻唑部分的 1,4-二氢吡啶的微波辅助合成展示了该化合物在有效合成潜在生物重要结构中的作用 (Mithlesh 等人,2010)。

安全和危害

未来方向

The future directions in the research and development of “(4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol” and related compounds could involve the development of new synthetic strategies, creation of new libraries of azepines, oxa- and thiazepines, and also reveal previously unknown unique pharmacological properties of these compounds to discover new drugs .

作用机制

Target of Action

The primary target of (4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol is the human endothelial nitric oxide synthase (eNOS) . eNOS is an enzyme that plays a crucial role in the production of nitric oxide, a signaling molecule involved in various physiological processes including vasodilation, immune response, and neurotransmission .

Mode of Action

(4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol interacts with its target, eNOS, by binding to the heme domain of the enzyme . This binding induces conformational changes in the enzyme, particularly involving a conserved tyrosine residue . In the presence of the compound, this tyrosine changes conformation, enabling part of the compound to form a hydrogen bond with the heme propionate .

Biochemical Pathways

The interaction of (4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol with eNOS affects the nitric oxide synthesis pathway . By binding to eNOS, the compound can potentially influence the production of nitric oxide, thereby affecting downstream physiological processes regulated by this signaling molecule .

Result of Action

The molecular and cellular effects of (4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol’s action are likely related to its influence on nitric oxide production. By modulating eNOS activity, the compound could potentially affect cellular processes regulated by nitric oxide signaling .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol. For instance, storage conditions such as temperature and light exposure can affect the compound’s stability . Furthermore, the compound’s interaction with eNOS and its resulting effects could be influenced by factors such as cellular environment and the presence of other molecules .

属性

IUPAC Name |

(4-ethyl-3,5-dihydro-2H-1,4-benzoxazepin-7-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-2-13-5-6-15-12-4-3-10(9-14)7-11(12)8-13/h3-4,7,14H,2,5-6,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQASHMZZBXNNBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCOC2=C(C1)C=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

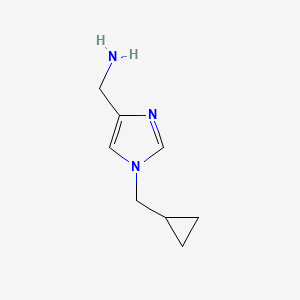

![5-(2-aminoethyl)-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B1478598.png)

![6-(2-Methoxyethyl)-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1478599.png)

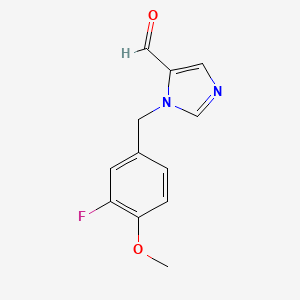

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazole-5-carbaldehyde](/img/structure/B1478609.png)

![2-(3-cyclopropyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid](/img/structure/B1478612.png)

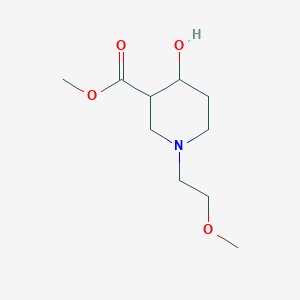

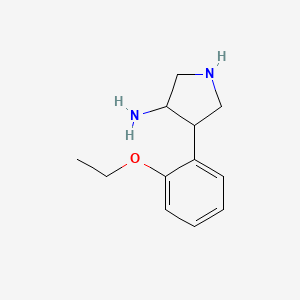

![(4-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B1478615.png)

![7-Phenyl-5,8-diazaspiro[3.4]oct-7-en-6-one](/img/structure/B1478619.png)